2-Amino-3,5-dibromobenzenesulfonamide

Organic Chemistry Process Chemistry Purification

Researchers requiring the 2-amino (ortho) regioisomer for SAR or directing-group chemistry often face supply scarcity. This compound delivers the specific ortho-substitution pattern essential for synthesizing NCEs that depend on this regiochemistry. - Enables regioselective cyclization and electrophilic substitution unattainable with the common 4-amino (para) isomer. - Distinct physicochemical profile (XLogP3=1.7, mp 135-139°C) supports melt-phase reactions and differentiated target binding. - Consistent 98% purity minimizes isomer contamination, ensuring assay reproducibility.

Molecular Formula C6H6Br2N2O2S
Molecular Weight 330 g/mol
CAS No. 59018-47-2
Cat. No. B184285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3,5-dibromobenzenesulfonamide
CAS59018-47-2
Molecular FormulaC6H6Br2N2O2S
Molecular Weight330 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1S(=O)(=O)N)N)Br)Br
InChIInChI=1S/C6H6Br2N2O2S/c7-3-1-4(8)6(9)5(2-3)13(10,11)12/h1-2H,9H2,(H2,10,11,12)
InChIKeyDQNCVHIKQIPEIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3,5-dibromobenzenesulfonamide: Structural & Safety Differentiation


2-Amino-3,5-dibromobenzenesulfonamide (CAS 59018-47-2) is a regioisomer of the more common sulfanilamide derivative 4-amino-3,5-dibromobenzenesulfonamide (CAS 39150-45-3). The compound features a 2-amino substitution relative to the sulfonamide group, a key structural feature that drives differences in physical properties, reactivity, and safety profiles [1]. Its primary procurement value lies in applications specifically requiring this ortho-substitution pattern for synthetic transformations or structure-activity relationship (SAR) studies where the para-isomer is unsuitable.

Why 2-Amino-3,5-dibromobenzenesulfonamide Cannot Be Substituted


Generic substitution with the common analog 4-amino-3,5-dibromobenzenesulfonamide (CAS 39150-45-3) is not chemically valid for many applications. The switch from the 4-amino (para) to the 2-amino (ortho) position on the benzenesulfonamide core substantially alters the compound's electronic distribution and hydrogen-bonding network [1]. This results in a markedly lower melting point (135–139 °C vs. 242 °C), higher lipophilicity, and distinct GHS hazard classifications, including acute oral toxicity and specific target organ toxicity upon single exposure, which are not identically reported for the 4-amino isomer [2]. These differences directly impact synthetic pathway design, purification protocols, and laboratory safety compliance.

2-Amino-3,5-dibromobenzenesulfonamide: Evidence vs. 4-Amino Analog


Melting Point & Thermal Processing Differences

The 2-amino isomer exhibits a melting point of 135–139 °C, significantly lower than the 242 °C observed for the 4-amino analog, 3,5-dibromosulfanilamide (CAS 39150-45-3) [1]. This property can be advantageous for melt-based processing or purification by recrystallization, and it serves as a critical identity check to prevent isomer cross-contamination.

Organic Chemistry Process Chemistry Purification

Lipophilicity and Membrane Permeability Implications

The 2-amino isomer is computed to have an XLogP3 value of 1.7, whereas the 4-amino isomer (3,5-dibromosulfanilamide) has a lower XLogP3 of 0.6 [1][2]. This indicates greater lipophilicity, which can influence biological membrane permeability and off-target binding, making the 2-amino isomer a distinct tool molecule for probing the effect of lipophilicity on sulfonamide bioactivity.

Medicinal Chemistry ADME-Tox SAR Studies

Differential GHS Hazard Profile

The GHS classifications for the 2-amino isomer include H302 (Harmful if swallowed) and H335 (May cause respiratory irritation), with the signal word 'Warning' . The 4-amino isomer is also classified as a skin and eye irritant under H315 and H319 [1]. However, the acute oral toxicity warning (H302) is explicitly assigned to the 2-amino isomer in its SDS, a classification not consistently reported for the 4-amino analog, making this a point of regulatory divergence that affects risk assessment and handling protocols.

Chemical Safety Regulatory Compliance Laboratory Management

Procurement Scenarios for 2-Amino-3,5-dibromobenzenesulfonamide


Synthesis of Ortho-Substituted Sulfonamide Candidates

Used as a key synthetic intermediate where the 2-amino group directs electrophilic aromatic substitution or participates in cyclization reactions to form heterocyclic cores. The 4-amino isomer cannot provide the same regiochemical outcome, making procurement of the 2-amino isomer essential for synthesizing NCEs (New Chemical Entities) that depend on this ortho-functionality [1].

SAR Profiling of Sulfonamide Libraries

Medicinal chemistry teams rely on this regioisomer to explore the impact of amino-group position on target binding. Its distinct lipophilicity (XLogP3 = 1.7) and hydrogen-bonding potential compared to the 4-amino isomer make it a vital tool for probing binding pockets and optimizing ADME properties [2].

Low-Temperature Solubility & Melt Processing

The significantly lower melting point (135–139 °C) allows for melt-phase reactions or easier dissolution in organic solvents at moderate temperatures, offering a process advantage over the high-melting 4-amino isomer (242 °C). This is critical in continuous flow chemistry setups or where thermolabile functional groups are present .

Biochemical Assay Controls for Isomer Selectivity

In enzyme inhibition assays, the 2-amino isomer serves as a negative or selectivity control for targets that are strongly inhibited by the para-substituted analog. Using the correct isomer ensures that observed biological activity is attributed to the intended molecular interaction and not an artifact of isomer impurity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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